Noprylsulfamide

Description

Noprylsulfamide (chemical name: 诺丙磺胺) is a sulfonamide-class compound with documented applications in both antimicrobial and respiratory therapeutics. Its chemical structure aligns with sulfonamide antibiotics, characterized by a sulfonamide group (SO₂NH₂) linked to a heterocyclic aromatic ring . Additionally, the Derwent Drug File Thesaurus classifies it under antiasthmatics and bronchodilators, suggesting dual therapeutic roles . This duality distinguishes it from conventional sulfonamides, which are primarily antimicrobial agents.

Properties

IUPAC Name |

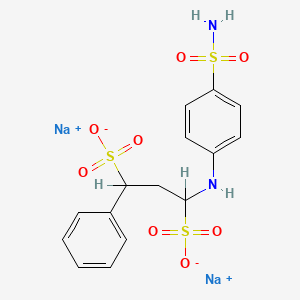

disodium;1-phenyl-3-(4-sulfamoylanilino)propane-1,3-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O8S3.2Na/c16-26(18,19)13-8-6-12(7-9-13)17-15(28(23,24)25)10-14(27(20,21)22)11-4-2-1-3-5-11;;/h1-9,14-15,17H,10H2,(H2,16,18,19)(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLKLHBCKRBXLJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2Na2O8S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901024139 | |

| Record name | 1,3-Propanedisulfonic acid, 1-phenyl-3-(p-sulfamoylanilino)-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

576-97-6 | |

| Record name | Noprylsulfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanedisulfonic acid, 1-phenyl-3-(p-sulfamoylanilino)-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOPRYLSULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0J145T93C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

NOPRYLSULFAMIDE can be synthesized through the reaction of sodium bisulfite with N4-cinnamylidenesulfanilamide, which is prepared from cinnamic aldehyde and sulfanilamide . The reaction conditions typically involve the use of aqueous solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional purification steps to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

NOPRYLSULFAMIDE undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

NOPRYLSULFAMIDE has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of sulfonamide chemistry and reactivity.

Biology: this compound is used in biological studies to understand its antibacterial mechanisms and effects on microbial cells.

Medicine: It is investigated for its potential therapeutic applications in treating bacterial infections.

Industry: this compound is used in the development of antibacterial coatings and materials.

Mechanism of Action

The antibacterial activity of NOPRYLSULFAMIDE is primarily due to its ability to inhibit the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through the competitive binding of this compound to the enzyme dihydropteroate synthase, which is involved in the folate synthesis pathway. By blocking this enzyme, this compound prevents the bacteria from synthesizing essential folate compounds, leading to their death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Noprylsulfamide with structurally or functionally related compounds, emphasizing QSAR scores, therapeutic applications, and mechanistic insights:

Key Observations:

Structural Similarities: this compound shares the sulfonamide backbone with Sulfamerazine and Sulfametrole, which are exclusively antimicrobial. Its high QSAR score (0.998) matches these compounds, suggesting comparable antibacterial efficacy .

Therapeutic Divergence: Unlike other sulfonamides, this compound is listed as a bronchodilator in the Derwent Drug File .

Mechanistic Ambiguity: While sulfonamides typically inhibit DHPS, this compound’s bronchodilator role remains unexplained.

Research Findings and Limitations

QSAR Data: this compound’s near-maximal QSAR score (0.998) places it among the most potent antibacterial agents in its class, outperforming Minocycline (0.984) and Metampicillin (0.978) .

Contradictory Indications: The Derwent Drug File (1998) categorizes this compound under antiasthmatics, while QSAR data (2005) focuses on antibacterial activity. This discrepancy may reflect historical shifts in clinical use or region-specific applications .

Lack of Recent Studies: No post-2005 data on this compound’s bronchodilator efficacy or safety are available, limiting modern validation of its dual roles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.